2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H20OS It is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring, which is further connected to a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methylthiophenol with 1,1-diphenyl-1-chloroethane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenylethan-1-one
- 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-propanol
Uniqueness
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfanyl group with a diphenyl ethanol moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c1-17-12-14-20(15-13-17)23-16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLJYYDTAWXQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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